1H and 13C NMR chemical shifts of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid
1H and 13C NMR chemical shifts of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic Acid
Abstract
This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid. As a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, unambiguous structural characterization is paramount.[1][2] In the absence of readily available, published experimental spectra for this specific molecule, this guide leverages established NMR principles and spectral data from analogous structures to provide a robust, predictive framework for its characterization. We will delve into the rationale behind the predicted chemical shifts and coupling constants, offering field-proven insights into the electronic and steric influences of the t-butyldimethylsilyloxy (TBS), fluoro, and boronic acid substituents. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and quality control.
Introduction and Molecular Structure Analysis
3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid is a trifunctional organoboron compound. Its utility in organic synthesis stems from the reactivity of the boronic acid moiety, while the fluoro and silyloxy groups modulate the electronic properties and reactivity of the phenyl ring. NMR spectroscopy is the definitive technique for confirming the substitution pattern and ensuring the integrity of such intermediates.
The structural complexity, with interacting electronic effects from an electron-donating silyloxy group, an electron-withdrawing fluorine atom, and the boronic acid group, leads to a nuanced and informative NMR spectrum. Understanding these interactions is key to accurate spectral interpretation.
For clarity throughout this guide, the following IUPAC-based numbering system for the phenyl ring and the t-butyldimethylsilyl (TBS) group will be used.
Caption: Molecular structure and numbering of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted based on the additive effects of the substituents on the aromatic ring and known chemical shifts for the TBS protecting group. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for boronic acids due to its ability to solubilize the compound and slow the exchange of the acidic B(OH)₂ protons.[3][4]
Predicted ¹H NMR Data Summary
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the compound in DMSO-d₆.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) |
| H6 | 7.55 - 7.65 | dd | J(H6-H5) ≈ 8.5, J(H6-F) ≈ 5.0 |
| H2 | 7.40 - 7.50 | d | J(H2-F) ≈ 2.5 |
| H5 | 7.25 - 7.35 | t | J(H5-F) ≈ J(H5-H6) ≈ 8.5 |
| B(OH)₂ | 8.0 - 8.2 | br s | N/A |
| H (t-Butyl) | 0.95 - 1.05 | s | N/A |
| H (Si-Methyl) | 0.20 - 0.30 | s | N/A |
Rationale and In-depth Interpretation
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Aromatic Region (7.2-7.7 ppm):
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H5: This proton is ortho to the fluorine and ortho to another proton (H6). It experiences a strong through-bond coupling to the fluorine nucleus, resulting in a downfield shift. Its signal is predicted to be a triplet due to nearly equal coupling constants to both H6 and the fluorine atom (J_HF ≈ J_HH).
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H6: Located ortho to the boronic acid group and meta to both the fluorine and silyloxy groups. The boronic acid group is moderately electron-withdrawing, shifting H6 downfield. It will appear as a doublet of doublets, coupling to H5 (ortho coupling, ~8.5 Hz) and a weaker meta coupling to the fluorine (⁴J_HF, ~5.0 Hz).
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H2: This proton is ortho to the boronic acid group and meta to the silyloxy group. It is expected to be the most deshielded aromatic proton after H6. It will appear as a small doublet due to a weak para coupling to the fluorine atom (⁵J_HF, ~2.5 Hz).
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Boronic Acid Protons (8.0-8.2 ppm): The two protons on the boronic acid hydroxyl groups are acidic. In DMSO-d₆, their exchange is slowed, and they typically appear as a broad singlet.[3] Their chemical shift can be highly dependent on concentration, temperature, and water content.
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t-Butyldimethylsilyl (TBS) Group Region (0.2-1.1 ppm):
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The nine equivalent protons of the t-butyl group will appear as a sharp singlet around 1.0 ppm.
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The six equivalent protons of the two methyl groups attached to the silicon atom will appear as another sharp singlet, significantly upfield, around 0.25 ppm. These values are highly characteristic of the TBS protecting group.[5]
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Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon skeleton and the influence of the fluorine atom, which introduces characteristic C-F coupling.
Predicted ¹³C NMR Data Summary
The following table summarizes the predicted chemical shifts (δ) and key C-F coupling constants.
| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (¹J, ²J, ³J in Hz) |
| C4 | 160 - 163 | d, ¹J(C-F) ≈ 245-255 |
| C3 | 145 - 148 | d, ²J(C-F) ≈ 12-15 |
| C1 | ~130 (broad) | d, ⁴J(C-F) ≈ 3-4 |
| C5 | 128 - 131 | d, ²J(C-F) ≈ 20-25 |
| C6 | 125 - 128 | d, ³J(C-F) ≈ 5-8 |
| C2 | 118 - 121 | d, ³J(C-F) ≈ 3-5 |
| C (t-Butyl) | ~25.5 | s |
| C (Si-Methyl) | ~-4.5 | s |
| C (t-Butyl quat.) | ~18.0 | s |
Rationale and In-depth Interpretation
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C4 (ipso-F): The carbon directly attached to the fluorine atom will be the most downfield aromatic carbon due to the strong deshielding effect of fluorine. It will exhibit a very large one-bond coupling constant (¹J_CF) of approximately 250 Hz, which is a definitive diagnostic feature.
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C3 (ipso-O): The carbon bearing the silyloxy group will also be significantly downfield. It will show a two-bond coupling to fluorine (²J_CF) of around 12-15 Hz.
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C1 (ipso-B): The carbon atom bonded to boron is often observed as a broad signal due to quadrupolar relaxation caused by the boron nucleus (¹¹B and ¹⁰B). Its chemical shift is difficult to predict precisely but is expected to be around 130 ppm. It will exhibit a weak four-bond coupling to fluorine.
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C5 and C2: These carbons, ortho to the fluorine (C5) and para (C2), will show significant two-bond and three-bond C-F coupling, respectively. The ²J_CF for C5 is expected to be larger than the ³J_CF for C2.
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C6: This carbon, meta to the fluorine, will show a smaller three-bond C-F coupling.
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TBS Group Carbons: The chemical shifts for the silicon-bound methyl groups and the t-butyl group are highly conserved. The Si-CH₃ carbons are characteristically found upfield, often at negative ppm values relative to TMS.
Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible data, the following self-validating protocol is recommended.
Sample Preparation
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Weighing: Accurately weigh 10-15 mg of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid directly into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). The use of a solvent from a sealed ampoule is recommended to minimize moisture contamination.
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Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming may be required for complete dissolution.
-
Internal Standard (Optional): While the residual solvent peak is often used as a primary reference[6], for quantitative applications, a non-reactive internal standard can be added.
NMR Spectrometer Setup and Data Acquisition
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Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.[4][7]
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Tuning and Matching: Insert the sample and ensure the probe is correctly tuned to the ¹H and ¹³C frequencies and matched to 50 Ω.
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Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
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¹H Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: ~16 ppm, centered around 6 ppm.
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay (d1): 2-5 seconds.
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Number of Scans: 8-16 scans for a good signal-to-noise ratio.
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-
¹³C Acquisition Parameters:
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Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
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Spectral Width: ~250 ppm, centered around 100 ppm.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 512-2048 scans, depending on sample concentration and instrument sensitivity.
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Data Processing
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Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
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Phasing and Baseline Correction: Carefully phase the spectrum (zero- and first-order) and apply a polynomial baseline correction.
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Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
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Integration and Peak Picking: Integrate all signals in the ¹H spectrum to confirm proton ratios. Pick all peaks and report chemical shifts to two decimal places.
Caption: Recommended workflow for the NMR analysis of the target compound.
Conclusion
This guide presents a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid. By dissecting the electronic and structural factors that govern chemical shifts and coupling constants, we have provided a robust framework for the interpretation of experimental data. The detailed protocol for sample preparation and data acquisition establishes a reliable method for obtaining high-quality spectra, ensuring the structural integrity of this valuable synthetic intermediate. These predicted values and interpretations should serve as a reliable reference for any scientist working with this or structurally related compounds.
References
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Theranostics. (n.d.). Supporting Information. Retrieved from [Link]
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San Diego State University Department of Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
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Zu, W., Liu, S., Jia, X., & Xu, L. (n.d.). Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions - Supporting Information. Retrieved from [Link]
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Leclere, M., et al. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Royal Society of Chemistry. Retrieved from [Link]
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Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]
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CNKI. (2002). Preparation of t-butyldimethylsiloxyphenyl boronic acids and hydroxyphenylboronic acids. Retrieved from [Link]
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Asher, S. A., et al. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]
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American Chemical Society. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S9. 13C NMR spectrum of 1, 4-diethyl-7-(tert-butyldimethylsilyloxy). Retrieved from [Link]
